molecular formula C19H21ClN8 B12144459 2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B12144459
M. Wt: 396.9 g/mol
InChI Key: JBQYOMAORVUETK-UHFFFAOYSA-N
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Description

2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group and a pyridinylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution Reactions: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with the triazine core.

    Attachment of the Piperazine Moiety: The pyridinylpiperazine group is attached through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, amines, and other nucleophiles.

Major Products

    Oxidation Products: N-oxides of the piperazine ring.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, making it valuable in biochemical research.

    Receptor Binding Studies: Investigated for its ability to bind to certain biological receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: Explored as a lead compound in the development of new therapeutic agents, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to therapeutic effects such as anti-cancer activity by inducing apoptosis in cancer cells or anti-inflammatory effects by modulating immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-N-(4-chlorophenyl)-4,6-diamino-1,3,5-triazine: Lacks the piperazine moiety, resulting in different biological activity.

    6-(4-pyridin-2-ylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but without the chlorophenyl group, affecting its chemical reactivity and applications.

Uniqueness

    Structural Complexity: The presence of both the chlorophenyl and pyridinylpiperazine groups makes it unique in terms of its chemical and biological properties.

This detailed overview provides a comprehensive understanding of 2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21ClN8

Molecular Weight

396.9 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H21ClN8/c20-14-4-6-15(7-5-14)23-19-25-16(24-18(21)26-19)13-27-9-11-28(12-10-27)17-3-1-2-8-22-17/h1-8H,9-13H2,(H3,21,23,24,25,26)

InChI Key

JBQYOMAORVUETK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=CC=N4

Origin of Product

United States

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